![molecular formula C10H6Br2 B102958 1,8-Dibromonaphthalene CAS No. 17135-74-9](/img/structure/B102958.png)
1,8-Dibromonaphthalene
Overview
Description
1,8-Dibromonaphthalene (1,8-DBN) is a symmetrical double bromo-substituted naphthalene with two bromos sitting at the naphthalene ring mirroring each other along the joining carbons . It has a molecular formula of C10H6Br2 .
Synthesis Analysis
The synthesis of 1,8-Dibromonaphthalene involves a bis-Suzuki coupling strategy starting from 1,8-dibromonaphthalene . This provides a useful and general route to the 1,8-diarylnaphthalene scaffold . In another synthesis process, BN-doped 1,8-dibromonaphthalene was completed in four steps starting from diallylaminoboron dichloride .Molecular Structure Analysis
The molecular structure of 1,8-Dibromonaphthalene is characterized by two bromos sitting at the naphthalene ring mirroring each other along the joining carbons . The molecular weight is 285.96 g/mol .Chemical Reactions Analysis
In the context of chemical reactions, 1,8-Dibromonaphthalene has been used in the growth of amorphous monolayer carbon (AMC) films . It has also been used in the synthesis of substituted 1,8-diarylnaphthalenes .Physical And Chemical Properties Analysis
1,8-Dibromonaphthalene has a molecular weight of 285.96 g/mol . It has a computed XLogP3 of 4.3 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . Its exact mass is 285.88158 g/mol and its monoisotopic mass is 283.88363 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 .Scientific Research Applications
Preparation of Fluoranthenes
1,8-Dibromonaphthalene has been used in the preparation of fluoranthenes through a Pd-catalyzed annulative π-extension . This process involves a double functionalization of C–H bonds with specific arenes such as fluorobenzenes . The reaction proceeds via a palladium-catalyzed direct intermolecular arylation, followed by a direct intramolecular arylation step .
Use in Optoelectronic Devices
1,8-Diarylnaphthalenes, a class of compounds that includes 1,8-Dibromonaphthalene, show great potential in highly efficient photoluminescent blue and green OLEDs, chiral ligands and sensors, nonlinear optic chromophores, stereo-dynamic switches, and other optoelectronic devices .
Unsymmetrization of Naphthalene Ring
1,8-Dibromonaphthalene has been used in the unsymmetrization of a naphthalene ring . The steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene distorts the naphthalene ring, allowing for nonelectronical activation .
Preparation of Uncommon Bromoarenes
1,8-Dibromonaphthalene can be used as a starting material for preparing uncommon bromoarenes . This is achieved through a process that exploits the steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene .
Synthesis of Polyaromatic Compounds
The Pd-catalyzed C–H arylation of a wide variety of arenes has led to a revolution in the synthesis of polyaromatic compounds . 1,8-Dibromonaphthalene plays a crucial role in this process .
6. Introduction of Functional Groups on Fluoranthenes Using the most appropriate synthetic route and substrates, it is possible to introduce the desired functional groups at positions 7–10 on fluoranthenes . This allows their photophysical properties to be tuned, or enables them to be linked to other useful units .
Safety And Hazards
properties
IUPAC Name |
1,8-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBGTIGAIESIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347743 | |
Record name | 1,8-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dibromonaphthalene | |
CAS RN |
17135-74-9 | |
Record name | 1,8-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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